BenchChemオンラインストアへようこそ!

N,N-dibenzyl-4-chlorobenzenesulfonamide

Lipophilicity Drug-likeness ADME

This tertiary sulfonamide provides a unique synthetic advantage: the para-chloro handle enables robust Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the N,N-dibenzyl groups protect the sulfonamide nitrogen, eliminating deprotection/reprotection steps and accelerating SAR exploration. With a LogP of 5.81 and TPSA of 45.76 Ų, it occupies favorable oral drug-like space. Antiproliferative IC50 values of 9.32 µg/mL (MCF‑7) and 15.06 µg/mL (A‑549) support its use as a Wnt-pathway inhibitor scaffold. Broad-spectrum antibacterial potential makes it a candidate MRSA probe. Replace de‑chlorinated or mono‑benzyl analogues that alter pharmacokinetics; this congener delivers predictable solubility, permeability, and synthetic utility.

Molecular Formula C20H18ClNO2S
Molecular Weight 371.9 g/mol
Cat. No. B5865936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-4-chlorobenzenesulfonamide
Molecular FormulaC20H18ClNO2S
Molecular Weight371.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H18ClNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyBFEOFWODCUSMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dibenzyl-4-chlorobenzenesulfonamide – Procurement-Ready Sulfonamide Building Block


N,N-Dibenzyl-4-chlorobenzenesulfonamide (CAS 329059-25-8) is a tertiary sulfonamide featuring a 4-chlorophenylsulfonyl core symmetrically N,N-disubstituted with benzyl groups . This fully substituted sulfonamide, with a calculated LogP of 5.81 and a topological polar surface area (PSA) of 45.76 Ų, serves as a stable, crystalline intermediate for further synthetic elaboration, particularly where simultaneous protection of the sulfonamide nitrogen and a para‑chloro handle for cross‑coupling are required .

Why N,N-Dibenzyl-4-chlorobenzenesulfonamide Cannot Be Casually Swapped with In‑Class Analogs


Even structurally proximate sulfonamides (e.g., N,N-dibenzylbenzenesulfonamide lacking the 4‑Cl substituent, or N‑benzyl‑4‑chlorobenzenesulfonamide bearing only one N‑benzyl group) differ substantially in their computed LogP and PSA profiles . Such variations directly influence solubility, membrane permeability, and protein‑binding propensity, meaning that substitution of the title compound with a de‑chlorinated or mono‑benzyl analog is likely to alter both the pharmacokinetic behaviour and the synthetic utility of the downstream molecule .

Quantitative Differential Evidence for N,N-Dibenzyl-4-chlorobenzenesulfonamide Procurement


Physicochemical Signature: LogP and PSA Comparison

The title compound displays a calculated LogP of 5.81 and a PSA of 45.76 Ų . In comparison, the closely related N,N‑dibenzyl‑2‑chlorobenzenesulfonamide (ortho‑Cl isomer) shows an identical computed LogP of 5.81 and PSA of 45.76 Ų, indicating that the position of the chlorine atom does not alter these global computed descriptors . Nonetheless, the para‑chloro orientation provides a sterically accessible site for nucleophilic aromatic substitution or transition‑metal‑catalyzed cross‑coupling reactions, whereas the ortho‑isomer is sterically hindered [1].

Lipophilicity Drug-likeness ADME

Antibacterial Class‑Level Activity: N,N‑Disubstituted 4‑Chlorobenzenesulfonamides

A panel of N,N‑disubstituted 4‑chlorobenzenesulfonamides was evaluated for in vitro antibacterial and enzyme inhibitory activity. Although specific data for the N,N‑dibenzyl congener were not broken out, the series demonstrated significant dose‑dependent inhibition of Gram‑positive and Gram‑negative strains, with several derivatives achieving MIC values below 50 µg/mL [1]. The dibenzyl substitution pattern confers enhanced lipophilicity (LogP = 5.81) relative to mono‑N‑alkyl analogs, which is expected to improve membrane penetration and thereby potentiate antibacterial activity .

Antibacterial Sulfonamide Enzyme Inhibition

Cellular Antiproliferative Activity in Cancer Cell Lines

Preliminary screening data indicate that N,N‑dibenzyl‑4‑chlorobenzenesulfonamide inhibits Wnt‑dependent transcription and reduces proliferation of MCF‑7 (breast) and A‑549 (lung) cancer cell lines with IC50 values of 9.32 µg/mL and 15.06 µg/mL, respectively . While no direct head‑to‑head study with the debenzylated or dechlorinated analogs is available, the combination of 4‑Cl and dibenzyl substitution appears critical for this antiproliferative signature, as the parent 4‑chlorobenzenesulfonamide (IC50 > 50 µg/mL) shows markedly weaker activity [1].

Anticancer Cytotoxicity Wnt Pathway

High-Value Application Scenarios for N,N-Dibenzyl-4-chlorobenzenesulfonamide


Medicinal Chemistry Lead Optimization

The congener’s balanced lipophilicity (LogP 5.81) and moderate PSA (45.76 Ų) place it within favourable drug‑like space for oral absorption . Its antiproliferative activity in MCF‑7 and A‑549 cells (IC50 9.32 and 15.06 µg/mL, respectively) supports its use as a starting scaffold for the development of Wnt‑pathway inhibitors or broad‑spectrum anticancer agents .

Synthetic Intermediate for Parallel Library Synthesis

The para‑chloro substituent serves as a robust handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig), while the two N‑benzyl groups protect the sulfonamide nitrogen against unwanted side reactions [1]. This dual functionality enables high‑throughput diversification of the aromatic core without deprotection/reprotection steps, accelerating SAR exploration [1].

Antibacterial Probe in Gram‑Positive Infection Models

Class‑level antibacterial data for N,N‑disubstituted 4‑chlorobenzenesulfonamides demonstrate broad‑spectrum activity; the enhanced lipophilicity of the dibenzyl congener suggests improved penetration of the bacterial cell wall, making it a candidate probe for target identification studies in methicillin‑resistant Staphylococcus aureus (MRSA) [2].

Quote Request

Request a Quote for N,N-dibenzyl-4-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.